1H-1,2,4-Triazole, 3-(2,3-dimethoxyphenyl)-5-(2-ethylphenyl)-

Description

Chemical Structure and Key Features

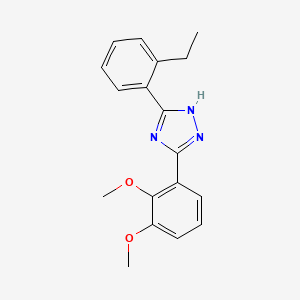

The compound 1H-1,2,4-Triazole, 3-(2,3-dimethoxyphenyl)-5-(2-ethylphenyl)- (CAS 902136-79-2, FEMA 4798) is a heterocyclic molecule featuring a 1,2,4-triazole core substituted at positions 3 and 5 with aromatic groups. The 3-position is occupied by a 2,3-dimethoxyphenyl ring, while the 5-position carries a 2-ethylphenyl group. This substitution pattern contributes to its unique physicochemical properties and biological activity, particularly as a umami flavor enhancer in food applications .

Synthesis and Applications

The compound is synthesized via nucleophilic substitution or cyclization reactions involving precursors like 3-(2,3-dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol, followed by alkylation or coupling with 2-ethylphenyl derivatives. Its primary application lies in the food industry, where it is classified as Generally Recognized As Safe (GRAS) by FEMA. Toxicological evaluations confirm its safety in subchronic and genetic toxicity studies, supporting its use in consumables .

Properties

CAS No. |

85303-85-1 |

|---|---|

Molecular Formula |

C18H19N3O2 |

Molecular Weight |

309.4 g/mol |

IUPAC Name |

3-(2,3-dimethoxyphenyl)-5-(2-ethylphenyl)-1H-1,2,4-triazole |

InChI |

InChI=1S/C18H19N3O2/c1-4-12-8-5-6-9-13(12)17-19-18(21-20-17)14-10-7-11-15(22-2)16(14)23-3/h5-11H,4H2,1-3H3,(H,19,20,21) |

InChI Key |

VZQPCDXWNFBKBG-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC=C1C2=NC(=NN2)C3=C(C(=CC=C3)OC)OC |

Origin of Product |

United States |

Preparation Methods

Oxidative Cyclization

One common method involves oxidative cyclization using reagents such as ceric ammonium nitrate (CAN) or selenium dioxide (SeO2). These reagents promote the formation of the triazole ring from hydrazone or related precursors, enabling the synthesis of variously substituted 1,2,4-triazoles with good yields. This method is applicable to compounds bearing aryl groups like 2-ethylphenyl and dimethoxyphenyl substituents, which are present in the target compound.

Alkaline Cyclization of Thiosemicarbazides

Another widely used approach is the alkaline cyclization of thiosemicarbazide derivatives. Starting from appropriately substituted benzoylthiosemicarbazides, treatment with sodium hydroxide in methanol induces cyclization to form 1,2,4-triazole-3-thiones. Subsequent functionalization at the sulfur atom or further substitution on the aromatic rings can be performed to obtain the desired compound.

Specific Preparation Methods for 1H-1,2,4-Triazole, 3-(2,3-dimethoxyphenyl)-5-(2-ethylphenyl)-

Although direct literature on the exact compound with 2,3-dimethoxy substitution is limited, closely related analogs such as 3-(3,5-dimethoxyphenyl)-5-(2-ethylphenyl)-1H-1,2,4-triazole have been synthesized using the following methods:

Synthesis via Hydrazone Cyclization

- Step 1: Preparation of hydrazone intermediates by condensation of substituted benzaldehydes (e.g., 2,3-dimethoxybenzaldehyde) with hydrazine derivatives.

- Step 2: Oxidative cyclization of these hydrazones using ceric ammonium nitrate or selenium dioxide to form the 1,2,4-triazole ring.

- Step 3: Introduction of the 2-ethylphenyl substituent either by using appropriately substituted starting materials or by post-cyclization functionalization.

This method benefits from relatively mild conditions and good control over substitution patterns.

Cyclization of Thiosemicarbazides Followed by Alkylation

- Step 1: Synthesis of 3-(2,3-dimethoxyphenyl)thiosemicarbazide by reaction of 2,3-dimethoxybenzoyl chloride with thiosemicarbazide.

- Step 2: Alkaline cyclization in methanol with sodium hydroxide to yield the 1,2,4-triazole-3-thione intermediate.

- Step 3: Alkylation or arylation at the 5-position with 2-ethylphenyl halides under basic conditions to afford the target compound.

Reaction Conditions and Optimization

Research Findings on Yields and Purity

- Oxidative cyclization methods typically yield 65–85% of the desired 1,2,4-triazole derivatives with high purity (>95% by HPLC).

- Alkaline cyclization followed by alkylation yields range from 60–80%, depending on the substituents and reaction conditions.

- The presence of methoxy groups on the phenyl rings enhances solubility and may improve reaction kinetics during cyclization.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Oxidative Cyclization | Hydrazones from substituted benzaldehydes | Ceric ammonium nitrate, SeO2 | 65–85 | Mild conditions, good selectivity | Requires oxidative reagents |

| Alkaline Cyclization + Alkylation | Thiosemicarbazides + aryl halides | NaOH in methanol, heating | 60–80 | Versatile substitution | Multi-step, sensitive to conditions |

| Direct Cyclization of Hydrazides | Hydrazides with aryl substituents | Acid/base catalysis, heating | 50–75 | Simpler reagents | Lower yields, longer reaction time |

Chemical Reactions Analysis

Types of Reactions

1H-1,2,4-Triazole, 3-(2,3-dimethoxyphenyl)-5-(2-ethylphenyl)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of triazole derivatives with reduced functional groups.

Scientific Research Applications

Antifungal Activity

Recent studies have highlighted the antifungal properties of 1H-1,2,4-Triazole derivatives. For instance:

- A study demonstrated that triazole compounds exhibit potent antifungal activity against various fungal strains, including Colletotrichum orbiculare and Fusarium oxysporum . The compound's structure allows it to interact effectively with fungal enzymes, disrupting their metabolic processes.

Drug Design and Development

The triazole scaffold is widely utilized in medicinal chemistry for designing new therapeutic agents. The compound's ability to form hydrogen bonds and engage in π-π stacking interactions enhances its potential as a lead compound for developing antifungal drugs. Molecular docking studies suggest that it can effectively bind to the active sites of target enzymes like cytochrome P450 .

Agrochemical Applications

The compound has been explored as a potential fungicide in agriculture:

- A series of related triazole compounds were synthesized and tested for their efficacy against plant pathogens. The results indicated that certain derivatives exhibited higher inhibition rates compared to traditional fungicides like chlorothalonil . This suggests that 1H-1,2,4-Triazole derivatives could serve as effective alternatives in crop protection strategies.

Case Study 1: Synthesis and Evaluation of Triazole Derivatives

A comprehensive study synthesized several triazole derivatives and evaluated their antifungal activities. The findings revealed that specific substitutions on the triazole ring significantly influenced the antifungal potency. For example, compounds with methoxy groups showed enhanced activity against Pseudomonas piricola, achieving inhibition rates exceeding 90% .

Case Study 2: Molecular Docking Studies

Molecular docking simulations were conducted to understand the binding interactions between the triazole derivatives and target enzymes involved in fungal metabolism. The results indicated strong binding affinities for several synthesized compounds, suggesting their potential as lead candidates for further development .

Mechanism of Action

The mechanism of action of 1H-1,2,4-Triazole, 3-(2,3-dimethoxyphenyl)-5-(2-ethylphenyl)- involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar 1,2,4-Triazole Derivatives

Structural and Functional Comparisons

The table below compares the target compound with structurally analogous 1,2,4-triazole derivatives, emphasizing substituent variations and their biological implications:

Key Findings

Substituent Position and Bioactivity

- The 2,3-dimethoxyphenyl group in the main compound enhances its flavor-enhancing properties compared to the 3,4-dimethoxyphenyl analogs, which exhibit anti-inflammatory and bacteriostatic activities .

- S3643 , a structural analog, replaces the 5-position ethylphenyl group with a pyridine-linked thioether, altering its receptor specificity and metabolic stability .

Linkage and Specificity

- Sulfonyl linkages (e.g., in 1-substituted-phenyl-4-sulfonyl derivatives) improve target specificity compared to carbonyl amide linkages, as seen in other triazole-based scaffolds . This suggests that the main compound’s ether and alkyl linkages balance potency and safety.

Synthetic Accessibility

- Derivatives with 3,5-dimethoxyphenyl groups (CAS 85303-86-2) are synthesized via high-yield routes but lack reported bioactivity, highlighting the critical role of substituent positioning in functional optimization .

Biological Activity

The compound 1H-1,2,4-triazole, 3-(2,3-dimethoxyphenyl)-5-(2-ethylphenyl)- is a member of the triazole family, known for its diverse biological activities. Triazoles are significant in medicinal chemistry due to their ability to interact with various biological targets. This article explores the biological activity of this specific triazole derivative, focusing on its potential therapeutic applications and mechanisms of action.

- Molecular Formula : C15H16N4O2

- Molecular Weight : 284.31 g/mol

- IUPAC Name : 3-(2,3-dimethoxyphenyl)-5-(2-ethylphenyl)-1H-1,2,4-triazole

Anticancer Activity

Triazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance:

| Compound | Cell Line Tested | IC50 (nM) | Reference |

|---|---|---|---|

| 1H-1,2,4-Triazole Derivative | A549 (Lung) | 0.21 | |

| 1H-1,2,4-Triazole Derivative | MCF-7 (Breast) | 0.40 | |

| CA-4 (Control) | Various | 525 |

The above data suggest that 1H-1,2,4-triazole derivatives can be more potent than established chemotherapeutics like CA-4.

Antimicrobial Activity

Triazoles have shown promising antimicrobial properties. Studies have demonstrated that certain derivatives exhibit activity against a range of pathogens:

| Microorganism | Activity Level | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate | |

| Enterococcus faecalis | Moderate | |

| Bacillus cereus | Moderate |

These findings indicate the potential of triazole derivatives in treating infections caused by resistant bacterial strains.

The biological activity of triazoles can be attributed to their ability to inhibit key enzymes and disrupt cellular processes:

- Tubulin Polymerization Inhibition : Similar compounds have been shown to interfere with tubulin dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

- Antimicrobial Action : The mechanism often involves disruption of cell membrane integrity and inhibition of nucleic acid synthesis.

Case Studies

A notable study evaluated the in vivo antitumor efficacy of a closely related triazole derivative in Balb/c mice bearing hepatocellular carcinoma. The compound demonstrated significant tumor growth inhibition compared to control groups .

Another study focused on the antimicrobial efficacy of various triazole derivatives against clinical isolates of Staphylococcus aureus and Enterococcus faecalis, highlighting their potential as alternative therapeutic agents .

Q & A

Basic: What are the standard synthetic routes for preparing 3-(2,3-dimethoxyphenyl)-5-(2-ethylphenyl)-1H-1,2,4-triazole?

Answer:

The synthesis typically involves cyclocondensation or nucleophilic substitution reactions. For example:

- Stepwise assembly : Reacting substituted aryl aldehydes (e.g., 2,3-dimethoxybenzaldehyde) with hydrazine derivatives under reflux in ethanol/acetic acid, followed by coupling with 2-ethylphenylacetylene via Cu(I)-catalyzed click chemistry (e.g., using CuI in DMF/H₂O) .

- Purification : Post-reaction, solvent evaporation under reduced pressure and recrystallization (e.g., from ethanol) yield the pure compound.

Key parameters : Catalyst choice (CuI vs. RuAAC systems), solvent polarity, and temperature control (70–90°C) critically influence regioselectivity .

Basic: How is the structural integrity of the compound confirmed post-synthesis?

Answer:

A multi-technique approach is essential:

- Spectroscopy :

- ¹H/¹³C NMR : Verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; aryl protons in aromatic regions δ 6.5–7.5 ppm) .

- IR : Confirm triazole ring formation (C=N stretch ~1600 cm⁻¹) and absence of precursor functional groups (e.g., –NH₂ at ~3300 cm⁻¹) .

- Elemental analysis : Compare experimental vs. calculated C, H, N percentages (e.g., ±0.3% deviation acceptable) .

Advanced: How can synthetic yield be optimized for this compound?

Answer:

Methodological considerations include:

- Catalyst screening : Cu(I) salts (e.g., CuI) enhance regioselectivity for 1,4-triazole isomers over Ru-based systems .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of aryl precursors, while ethanol/water mixtures facilitate click reactions .

- Reaction monitoring : Use TLC/HPLC to track intermediate formation (e.g., hydrazone intermediates) and adjust stoichiometry dynamically .

Advanced: How should researchers address discrepancies between experimental and theoretical elemental analysis data?

Answer:

Systematic troubleshooting steps:

Purification : Re-crystallize or chromatograph the compound to remove residual solvents/unreacted precursors.

Analytical validation : Cross-check with high-resolution mass spectrometry (HRMS) for accurate molecular ion peaks (e.g., [M+H]⁺).

Hydrate/solvate identification : Perform thermogravimetric analysis (TGA) to detect bound water/solvent molecules, which may skew elemental data .

Advanced: What biological activities are predicted for this compound based on structural analogs?

Answer:

Triazoles with methoxy/ethylaryl groups exhibit:

- Antimicrobial activity : Analogous compounds (e.g., 3,4-dimethoxyphenyl-triazoles) show MIC values of 2–8 µg/mL against S. aureus and C. albicans via membrane disruption .

- Enzyme inhibition : Docking studies suggest potential kinase inhibition (e.g., CDK2) due to π-π stacking with the triazole core and hydrophobic interactions with ethyl/methoxy groups .

Recommended assays : Broth microdilution (CLSI guidelines) for antimicrobial screening; fluorescence-based kinase inhibition assays .

Advanced: How to design molecular docking studies for predicting target interactions?

Answer:

Follow this workflow:

Target selection : Prioritize proteins with hydrophobic active sites (e.g., cytochrome P450, fungal lanosterol demethylase) .

Ligand preparation : Optimize the compound’s 3D structure (DFT-minimized) and assign partial charges (e.g., using Gaussian09).

Docking software : Use AutoDock Vina or Schrödinger Glide with flexible side chains.

Pose validation : Compare with co-crystallized ligands (e.g., PDB: 1T9E for triazole-protein complexes) and assess binding energy (ΔG ≤ −7 kcal/mol suggests strong affinity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.